molecular formula C7H13Cl2N3O2 B6617346 methyl 2-amino-3-(1H-pyrazol-3-yl)propanoate dihydrochloride CAS No. 105015-39-2

methyl 2-amino-3-(1H-pyrazol-3-yl)propanoate dihydrochloride

Cat. No.: B6617346
CAS No.: 105015-39-2
M. Wt: 242.10 g/mol
InChI Key: KAKGRLQEIDHJGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-3-(1H-pyrazol-3-yl)propanoate dihydrochloride: is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-3-(1H-pyrazol-3-yl)propanoate dihydrochloride typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method includes the reaction of methylhydrazine with an appropriate acetylenic ketone in ethanol, leading to the formation of the pyrazole ring . The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-3-(1H-pyrazol-3-yl)propanoate dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole amines .

Scientific Research Applications

Chemistry: In chemistry, methyl 2-amino-3-(1H-pyrazol-3-yl)propanoate dihydrochloride is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In the field of biology and medicine, this compound has shown potential as a precursor for the development of pharmaceutical agents. Pyrazole derivatives are known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Industry: In the industrial sector, the compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable intermediate in the production of various industrial products .

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(1H-pyrazol-3-yl)propanoate dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, pyrazole derivatives have been shown to inhibit certain enzymes involved in inflammation and cancer progression .

Comparison with Similar Compounds

Uniqueness: Methyl 2-amino-3-(1H-pyrazol-3-yl)propanoate dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds. The position of the amino group and the pyrazole ring can affect the compound’s binding affinity to molecular targets and its overall pharmacological profile .

Properties

IUPAC Name

methyl 2-amino-3-(1H-pyrazol-5-yl)propanoate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.2ClH/c1-12-7(11)6(8)4-5-2-3-9-10-5;;/h2-3,6H,4,8H2,1H3,(H,9,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKGRLQEIDHJGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=NN1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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